molecular formula C11H16N2O4 B8365131 diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B8365131
M. Wt: 240.26 g/mol
InChI Key: KIRXIMJRPLBNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C11H16N2O4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-amino-5-methylpyrrole with diethyl oxalate under acidic conditions to form the desired diethyl ester . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The amino group and ester functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethanol derivatives.

Scientific Research Applications

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but with two methyl groups instead of one amino and one methyl group.

    3-Amino-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Lacks the methyl group at the 5-position, which can affect its reactivity and applications.

Uniqueness

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-16-10(14)7-6(3)13-9(8(7)12)11(15)17-5-2/h13H,4-5,12H2,1-3H3

InChI Key

KIRXIMJRPLBNDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1N)C(=O)OCC)C

Origin of Product

United States

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